molecular formula C17H14O6 B114871 8-Formyl-2,5,7-trihydroxy-6-methylflavanone CAS No. 149250-49-7

8-Formyl-2,5,7-trihydroxy-6-methylflavanone

Cat. No. B114871
M. Wt: 314.29 g/mol
InChI Key: PTQOJHUHQGPAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Formyl-2,5,7-trihydroxy-6-methylflavanone, also known as FTHF, is a flavonoid compound that has been studied for its potential use in scientific research. FTHF is a yellow crystalline powder that is soluble in water and ethanol. It is commonly found in various plants, including the root of Scutellaria baicalensis.

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

  • Bioactive Formylated Flavonoids : This compound, among others, was isolated from the leaves of Eugenia rigida. The study evaluated their antimicrobial and cytotoxic activities against a panel of microorganisms and solid tumor cell lines (Zaki et al., 2016).

Antioxidant and Antibacterial Activities

  • Erylivingstone A-C : A study on Erythrina livingstoniana led to the isolation of new flavanones, including derivatives related to 8-Formyl-2,5,7-trihydroxy-6-methylflavanone, which showed antibacterial efficacy and free-radical scavenging potential (Bedane et al., 2015).

Cytotoxicity against Human Cancer Cell Lines

  • Chemical Constituents of Polyalthia obliqua : The study identified 8-Formyl-2,5,7-trihydroxy-6-methylflavanone among other compounds from Polyalthia obliqua roots, with some exhibiting cytotoxicity against human cancer cell lines (Wang et al., 2012).

Tyrosine Kinase Inhibitor

  • Desmal from Desmos chinensis : This compound was identified as a novel substrate-competitive tyrosine kinase inhibitor, showing inhibition in epidermal growth factor receptor-overexpressing cells and preventing morphological changes induced by EGF (Kakeya et al., 1993).

Modulation of GABA Responses

  • 6-Methylflavanone on GABA Receptors : While focusing on a closely related compound, 6-Methylflavanone, the study provided insights into the modulation of GABA responses at different GABA receptor subtypes (Hall et al., 2005).

Anti-inflammatory and Antiproliferative Activities

  • Prenylated Flavonoids from Tripterygium wilfordii : Compounds closely related to 8-Formyl-2,5,7-trihydroxy-6-methylflavanone were studied for their anti-inflammatory and antiproliferative activities, providing a framework for understanding the potential applications of similar compounds (Zeng et al., 2010).

properties

CAS RN

149250-49-7

Product Name

8-Formyl-2,5,7-trihydroxy-6-methylflavanone

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

2,5,7-trihydroxy-6-methyl-4-oxo-2-phenyl-3H-chromene-8-carbaldehyde

InChI

InChI=1S/C17H14O6/c1-9-14(20)11(8-18)16-13(15(9)21)12(19)7-17(22,23-16)10-5-3-2-4-6-10/h2-6,8,20-22H,7H2,1H3

InChI Key

PTQOJHUHQGPAFD-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)(C3=CC=CC=C3)O)C=O)O

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)(C3=CC=CC=C3)O)C=O)O

synonyms

8-formyl-2,5,7-trihydroxy-6-methyl-flavanone
8-formyl-2,5,7-trihydroxy-6-methylflavanone
desmal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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